
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as DMPT or Alimet, is a synthetic compound that has gained significant attention in scientific research due to its various applications in agriculture and animal nutrition.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is not fully understood, but it is believed to involve the modulation of microbial activity in the gut. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to increase the population of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while decreasing the population of harmful bacteria, such as Escherichia coli. This modulation of gut microbiota is thought to improve nutrient absorption and utilization, leading to improved animal performance.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects, including increased feed intake, improved nutrient utilization, and increased growth performance. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been shown to reduce the concentration of harmful gases, such as ammonia and hydrogen sulfide, in animal facilities, leading to improved air quality and reduced environmental pollution.
実験室実験の利点と制限
The advantages of using N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide in lab experiments include its low toxicity, high stability, and ease of use. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is also relatively inexpensive and readily available. However, the limitations of using N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide in lab experiments include the need for appropriate dosing and administration, as well as the potential for variability in results due to differences in animal species, diet, and environment.
将来の方向性
There are several potential future directions for research on N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide. One area of interest is the development of new and improved synthesis methods for N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, with a focus on increasing yield and purity. Another area of interest is the investigation of the mechanism of action of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, including its effects on gut microbiota and nutrient absorption. Additionally, further research is needed to determine the optimal dosing and administration of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide for different animal species and production systems. Finally, there is a need for research on the long-term effects of N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide on animal health and environmental sustainability.
In conclusion, N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound with various applications in animal nutrition and agriculture. Its mechanism of action involves the modulation of gut microbiota, leading to improved nutrient absorption and utilization. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to have several biochemical and physiological effects, including increased feed intake, improved nutrient utilization, and increased growth performance. While there are limitations to using N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide in lab experiments, there are also several potential future directions for research on this compound.
合成法
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is synthesized through the reaction of 3,5-dimethylaniline and 5-phenyltetrazole-1-thiol. The reaction is carried out in the presence of a catalyst, such as copper(I) iodide, and a solvent, such as toluene or acetonitrile. The resulting product is then purified through recrystallization or chromatography.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been extensively studied for its potential application in animal nutrition and agriculture. In animal nutrition, N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to improve feed efficiency and growth performance in various species, including pigs, chickens, and fish. N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has also been studied for its potential to reduce environmental pollution by decreasing the amount of nitrogen excreted by animals. In agriculture, N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has been shown to enhance plant growth and yield, particularly in crops such as wheat, rice, and corn.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-12-8-13(2)10-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAFSFNMSQTHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

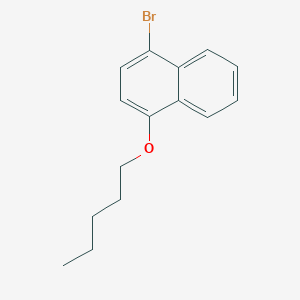
![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
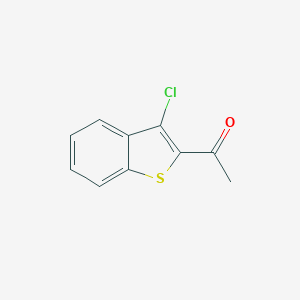
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
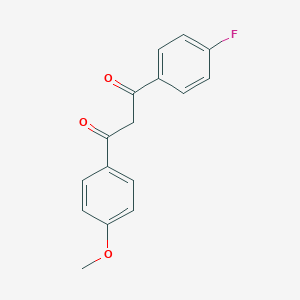

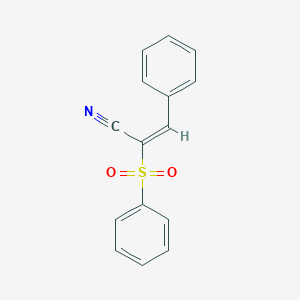
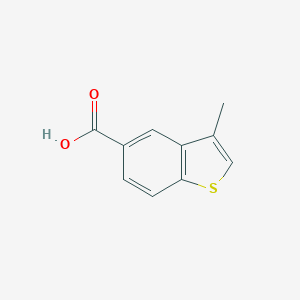
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
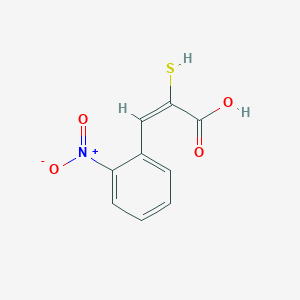
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![1-{2-[4-(5-Hexenyloxy)phenyl]vinyl}-4-nitrobenzene](/img/structure/B371276.png)